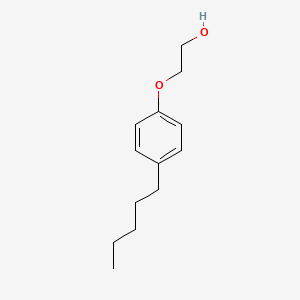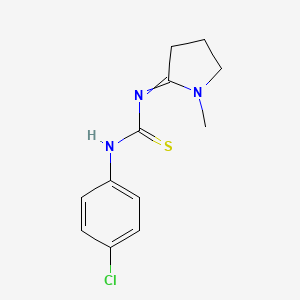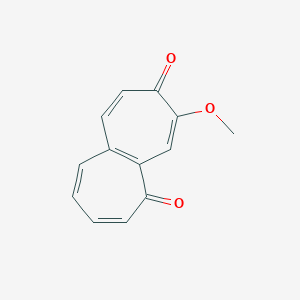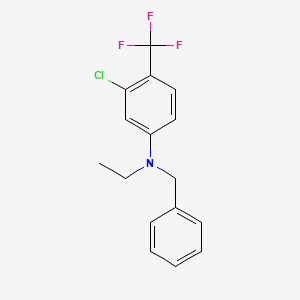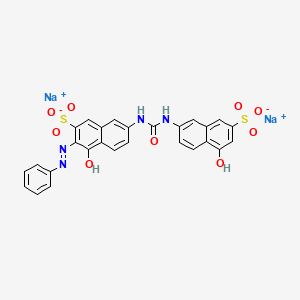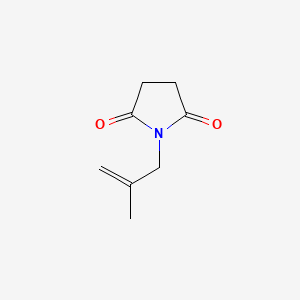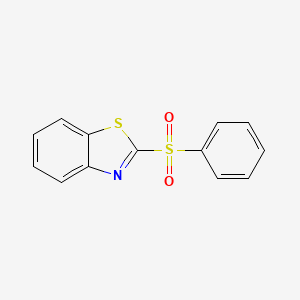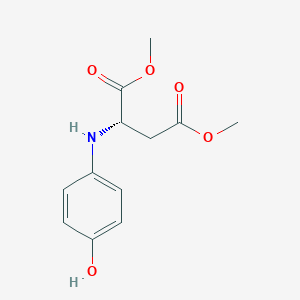
Dimethyl N-(4-hydroxyphenyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dimethyl ester group and a 4-hydroxyphenyl group attached to the aspartate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of L-aspartic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the 4-hydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(4-hydroxyphenyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl N-(4-hydroxyphenyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient .
Mechanism of Action
The mechanism of action of Dimethyl N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl N-(4-hydroxyphenyl)-L-glutamate
- Dimethyl N-(4-hydroxyphenyl)-L-alanine
- Dimethyl N-(4-hydroxyphenyl)-L-tyrosine
Uniqueness
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is unique due to its specific structural features, such as the presence of both a dimethyl ester group and a 4-hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
63409-44-9 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
dimethyl (2S)-2-(4-hydroxyanilino)butanedioate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)7-10(12(16)18-2)13-8-3-5-9(14)6-4-8/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
UBUJJZLVCPKYRH-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC1=CC=C(C=C1)O |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


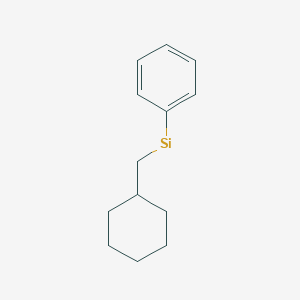
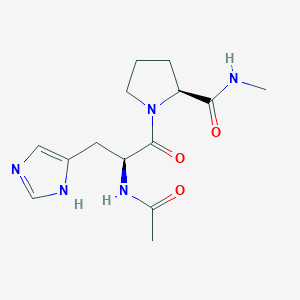

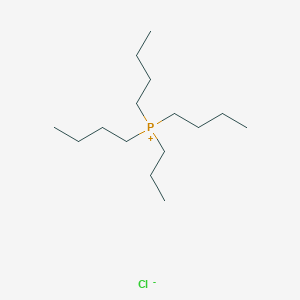
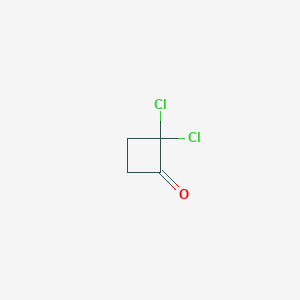
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
